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molecular formula C7H10N2O B091047 (3-Methoxyphenyl)hydrazine CAS No. 15384-39-1

(3-Methoxyphenyl)hydrazine

Cat. No. B091047
M. Wt: 138.17 g/mol
InChI Key: KPIOFCJOKUHZPF-UHFFFAOYSA-N
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Patent
US08883786B2

Procedure details

3-Methoxyphenylhydrazine hydrochloride (1 g) was suspended in 1M aqueous NaOH solution and extracted with ether. The organic phase was dried (MgSO4), filtered and concentrated to dryness to give 3-methoxyphenylhydrazine. 2,5-Dibromobenzaldehyde (1 g) and N-methylpyrrolidone (3.7 ml) were added and the mixture was heated under microwave conditions to 160° C. for 10 min. K2CO3 (1.015 g), CuI (36 mg) and trans-N,N′-dimethyl-cyclohexane-1,2-diamine (53 mg) were added and the mixture was heated under microwave conditions to 160° C. for 40 min. CuI (18 mg) and trans-N,N′-dimethyl-cyclohexane-1,2-diamine (26 mg) were added and the mixture was heated under microwave conditions to 160° C. for 20 min. The mixture was filtered and the filtrate was concentrated. The product was purified by chromatography (SiO2, CH2Cl2/MeOH 100:0=>95:5) to give the title compound (659 mg) as a yellow oil. MS (m/e)=303.0 [M+H+].
Name
3-Methoxyphenylhydrazine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]([NH:10][NH2:11])[CH:7]=[CH:8][CH:9]=1>[OH-].[Na+]>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([NH:10][NH2:11])[CH:7]=[CH:8][CH:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
3-Methoxyphenylhydrazine hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.COC=1C=C(C=CC1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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